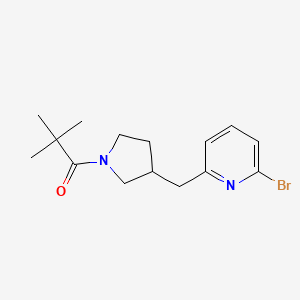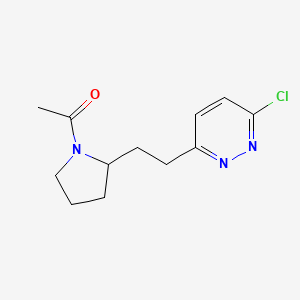
4-Methoxy-3-(trifluoromethoxy)benzamide
Vue d'ensemble
Description
4-Methoxy-3-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C9H8F3NO3 . It has a molecular weight of 235.16 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO3/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H2,13,14) . The compound has a complex structure with multiple functional groups, including a methoxy group, a trifluoromethoxy group, and an amide group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.16 g/mol . It has a topological polar surface area of 61.6 Ų . The compound has a rotatable bond count of 3 . The compound is solid at ambient temperature .Applications De Recherche Scientifique
Antidiabetic Agent Research
4-Methoxy-3-(trifluoromethoxy)benzamide derivatives have been studied for their potential as antidiabetic agents. For instance, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethoxy)-phenyl]methyl]benzamide, known as KRP-297, emerged as a promising candidate for treating diabetes mellitus (Nomura et al., 1999).
Molecular Property Studies
The trifluoromethoxy group, a part of the this compound structure, has been analyzed for its electron-withdrawing capabilities. This group was found to be superior to methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation, showing significant long-range effects on arylmetal compounds (Castagnetti & Schlosser, 2002).
Antioxidant Activity
Research on 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, a related compound, involved detailed analysis using X-ray diffraction, IR spectroscopy, and DFT calculations. This study aimed to understand its molecular geometry, vibrational frequencies, and antioxidant properties (Demir et al., 2015).
Antiplatelet Aggregation Studies
4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides have been synthesized and evaluated for their antiplatelet aggregation activities. Certain derivatives within this series exhibited significant antiplatelet activities, suggesting potential therapeutic applications (Liu et al., 2019).
Inhibition of Mild Steel Corrosion
A study on N-(4-methoxyphenyl)benzamide demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The electron-releasing methoxy substituent enhanced its inhibition efficiency, highlighting its potential industrial applications (Mishra et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKXSMLYKGJWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)
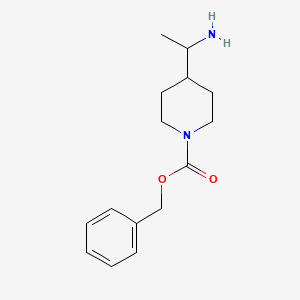


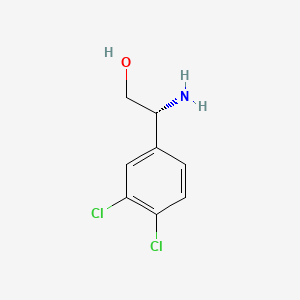
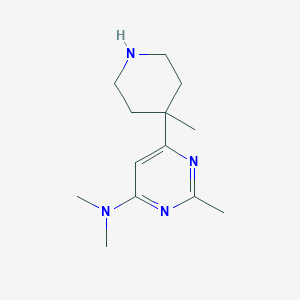
![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)


![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
